Tauroxicum

Description

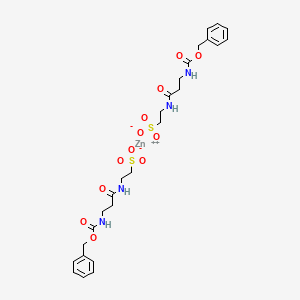

Structure

3D Structure of Parent

Properties

CAS No. |

648922-41-2 |

|---|---|

Molecular Formula |

C26H34N4O12S2Zn |

Molecular Weight |

724.1 g/mol |

IUPAC Name |

zinc bis(2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethanesulfonate) |

InChI |

InChI=1S/2C13H18N2O6S.Zn/c2*16-12(14-8-9-22(18,19)20)6-7-15-13(17)21-10-11-4-2-1-3-5-11;/h2*1-5H,6-10H2,(H,14,16)(H,15,17)(H,18,19,20);/q;;+2/p-2 |

InChI Key |

BUDABWMEOIGHJW-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCS(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCS(=O)(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of Tauroxicum

This technical guide provides a detailed overview of Tauroxicum, focusing on its chemical identity and available scientific data. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Tauroxicum is a specific chemical entity identified by the CAS number 648922-41-2.[1][2] The molecular formula of Tauroxicum is C31H46N8O5, and it has a molecular weight of 610.76 g/mol .[2][3] The SMILES (Simplified Molecular-Input Line-Entry System) code for the molecule is O=C(NCCC(NCCS(=O)([O-])=O)=O)OCC1=CC=CC=C1.[Zn+2].[2]

It is important to note that the term "Tauroxicum" is also associated with a homeopathic product known as Taurox or COBAT, which is described as a blend of various homeopathic ingredients and the amino acid beta-alanine.[4] Furthermore, the name bears resemblance to compounds developed by TauRx Pharmaceuticals for Alzheimer's disease, such as hydromethylthionine mesylate (HMTM).[5][6][7][8] This guide, however, focuses on the defined chemical compound with the specified CAS number.

| Property | Value | Reference |

| CAS Number | 648922-41-2 | [1][2] |

| Molecular Formula | C31H46N8O5 | [2][3] |

| Molecular Weight | 610.76 | [2] |

| SMILES Code | O=C(NCCC(NCCS(=O)([O-])=O)=O)OCC1=CC=CC=C1.[Zn+2] | [2] |

Proposed Application and Mechanism of Action

Based on available information, Tauroxicum is proposed as a non-antimicrobial agent for use in animal husbandry.[1] The intended application is to enhance the health, general well-being, productivity, feed efficiency, and weight gain of livestock animals, potentially serving as an alternative or supplement to antibiotics.[1]

The precise mechanism of action for Tauroxicum has not been extensively detailed in the reviewed literature. However, related compounds offer some insights into potential biological activities. For instance, Taurolidine, a derivative of the amino acid taurine (B1682933), exhibits antimicrobial, anti-inflammatory, and anti-tumor properties.[9] It is known to disrupt microbial cell walls, inhibit the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells.[9] Taurine itself is an amino acid with a wide range of physiological roles, including cytoprotection, osmoregulation, and antioxidant effects.[10][11] It can modulate intracellular calcium levels and protect against glutamate-induced neurotoxicity.[10][12]

The following diagram illustrates a conceptual workflow for the proposed application of Tauroxicum in livestock.

Experimental Protocols

Quantitative Data from Related Studies

While specific quantitative data on the efficacy of Tauroxicum (CAS 648922-41-2) in livestock is not provided in the reviewed sources, clinical trial data for a similarly named but distinct compound, hydromethylthionine mesylate (HMTM) from TauRx, in the context of Alzheimer's disease, can provide an example of how such a compound might be evaluated.

The Phase 3 LUCIDITY trial for HMTM involved 598 participants with mild cognitive impairment to moderate Alzheimer's disease.[5][8] The trial assessed changes in cognitive and functional abilities using the ADAS-cog11 and ADCS-ADL23 scales over 52 weeks.[5][7]

| Parameter | Value | Reference |

| Drug | Hydromethylthionine mesylate (HMTM) | [5] |

| Trial Name | LUCIDITY (Phase 3) | [6] |

| Patient Population | 598 individuals with mild cognitive impairment to moderate Alzheimer's disease | [5][8] |

| Dosage | 16 mg/day | [7] |

| Duration | 52 weeks | [5] |

| Primary Endpoints | ADAS-cog11, ADCS-ADL23 | [7] |

| Observed Change (16 mg/day) | 1.3 units on ADAS-cog11, -1.0 units on ADCS-ADL23 | [5] |

| Typical Decline in Untreated Patients | Approx. 5 units on both scales | [5] |

It is crucial to reiterate that HMTM is a different chemical entity from Tauroxicum, and this data is provided for illustrative purposes only to show the type of quantitative assessment that might be performed on a novel compound.

The following diagram illustrates a simplified, generalized workflow for a clinical trial, such as the one described for HMTM.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tauroxicum Supplier | CAS 648922-41-2 | AOBIOUS [aobious.com]

- 3. Tauroxicum - Immunomart [immunomart.com]

- 4. digitalnaturopath.com [digitalnaturopath.com]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. Clinical Trials - TauRx [taurx.com]

- 7. taurx.com [taurx.com]

- 8. pmlive.com [pmlive.com]

- 9. What is the mechanism of Taurolidine? [synapse.patsnap.com]

- 10. Mechanism of the protective action of taurine in toxin and drug induced organ pathophysiology and diabetic complications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Taurine as a Natural Antioxidant: From Direct Antioxidant Effects to Protective Action in Various Toxicological Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mode of action of taurine as a neuroprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Carbobenzoxy-β-alanyl Taurine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of carbobenzoxy-β-alanyl taurine (B1682933), a protected dipeptide of significant interest in various research and development applications. This document outlines a detailed experimental protocol for its synthesis, purification methodologies, and analytical characterization.

Introduction

Carbobenzoxy-β-alanyl taurine is a derivative of β-alanine and taurine, where the amino group of β-alanine is protected by a carbobenzoxy (Cbz) group. The Cbz group is a commonly employed protecting group in peptide synthesis, valued for its stability under various reaction conditions and its facile removal by catalytic hydrogenation.[1] The synthesis of this compound is a key step in the preparation of more complex peptides and peptidomimetics incorporating the β-alanyl taurine motif. This guide details a reliable method for its preparation and purification, ensuring high purity for subsequent applications.

Synthesis of Carbobenzoxy-β-alanyl Taurine

The synthesis of carbobenzoxy-β-alanyl taurine is achieved through the coupling of N-carbobenzoxy-β-alanine with taurine. A common and effective method involves the activation of the carboxylic acid of N-Cbz-β-alanine, followed by nucleophilic attack from the amino group of taurine. One established method utilizes the corresponding p-nitrophenyl ester of N-Cbz-β-alanine for this coupling reaction, which has been reported to yield the desired product in high efficiency.[2]

Experimental Protocol: Synthesis via Activated Ester Coupling

This protocol describes the synthesis of carbobenzoxy-β-alanyl taurine from N-carbobenzoxy-β-alanine p-nitrophenyl ester and taurine.

Materials:

-

N-carbobenzoxy-β-alanine p-nitrophenyl ester

-

Taurine

-

Sodium bicarbonate (NaHCO₃)

-

Water (deionized)

-

Dioxane

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of Taurine: In a round-bottom flask, dissolve taurine in an aqueous solution of sodium bicarbonate. The bicarbonate solution should be of a concentration sufficient to deprotonate the amino group of taurine and facilitate its dissolution.

-

Addition of Activated Ester: To the stirred solution of taurine, add a solution of N-carbobenzoxy-β-alanine p-nitrophenyl ester in a suitable organic solvent such as dioxane. The reaction mixture is typically stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.

-

Work-up:

-

Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with 1M HCl. This step protonates the sulfonic acid and any unreacted taurine.

-

Extract the aqueous layer with ethyl acetate to separate the desired product from water-soluble impurities.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Quantitative Data for Synthesis:

| Parameter | Value | Reference |

| Molar Ratio (N-Cbz-β-alanine-p-nitrophenyl ester : Taurine) | 1.1 : 1.0 | [2] |

| Reported Yield | 82% | [2] |

Purification of Carbobenzoxy-β-alanyl Taurine

Purification of the crude carbobenzoxy-β-alanyl taurine is crucial to remove unreacted starting materials, by-products such as p-nitrophenol, and any side products. Recrystallization and silica (B1680970) gel column chromatography are effective methods for obtaining the product in high purity.

Experimental Protocol: Purification by Recrystallization

Procedure:

-

Dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of ethyl acetate and hexane (B92381) is a common choice for such compounds.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can enhance the yield of the precipitated product.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Dry the purified crystals under vacuum.

Experimental Protocol: Purification by Silica Gel Column Chromatography

For instances where recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed.

Procedure:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure.

-

Column Packing: Pack a chromatography column with silica gel using a suitable eluent system, such as a mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate and hexane.

-

Loading and Elution: Carefully load the silica gel with the adsorbed product onto the top of the packed column. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the desired compound.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified carbobenzoxy-β-alanyl taurine.

Analytical Characterization

The identity and purity of the synthesized and purified carbobenzoxy-β-alanyl taurine should be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) (e.g., 0.1% TFA).[3][4]

-

Detection: UV detection at a wavelength where the aromatic Cbz group absorbs (typically around 254 nm).

-

The retention time and peak purity should be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the Cbz group, the methylene (B1212753) protons of the benzyl (B1604629) group, and the aliphatic protons of the β-alanine and taurine moieties.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the carbamate (B1207046) and amide groups, the aromatic carbons, and the aliphatic carbons.

Quantitative Data from Characterization (Representative):

| Analytical Technique | Parameter | Expected Value/Observation |

| HPLC | Purity | >98% |

| Retention Time | Dependent on specific column and mobile phase conditions. | |

| ¹H NMR (in DMSO-d₆) | δ ~7.3 ppm | Multiplet, 5H (Aromatic protons of Cbz) |

| δ ~5.0 ppm | Singlet, 2H (Benzyl CH₂) | |

| δ ~3.1-3.5 ppm | Multiplets (CH₂ protons of β-alanine and taurine) | |

| ¹³C NMR (in DMSO-d₆) | δ ~170-172 ppm | Amide carbonyl |

| δ ~156 ppm | Carbamate carbonyl | |

| δ ~127-137 ppm | Aromatic carbons | |

| δ ~65 ppm | Benzyl CH₂ | |

| δ ~35-50 ppm | Aliphatic CH₂ carbons |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of carbobenzoxy-β-alanyl taurine.

Purification Workflow

References

Unraveling the Potential of Carbobenzoxy-ß-Alanyl Taurine: A Technical Whitepaper for Drug Discovery and Development

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the biological activities of carbobenzoxy-ß-alanyl taurine (B1682933). While direct experimental data on this synthetic dipeptide analogue is limited, this paper explores its potential pharmacological profile by examining its constituent molecules, ß-alanine and taurine, and the role of the carbobenzoxy protecting group.

Introduction: A Molecule of Synthetic Design

Carbobenzoxy-ß-alanyl taurine is a synthetic compound created by linking ß-alanine and taurine, with a carbobenzoxy group attached to the ß-alanine moiety.[1] This chemical modification is primarily utilized in peptide synthesis to protect the amino group of ß-alanine during the coupling reaction with taurine.[1] Theoretically, this modification could also enhance the molecule's stability and bioavailability, offering a novel approach to delivering ß-alanine and taurine.

Deconstructing the Components: Known Biological Activities

The predicted biological activity of carbobenzoxy-ß-alanyl taurine is rooted in the well-documented physiological roles of its core components: ß-alanine and taurine.

ß-Alanine: Beyond a Building Block

ß-alanine is a naturally occurring beta-amino acid and a crucial precursor to the synthesis of carnosine (ß-alanyl-L-histidine) in skeletal muscle and brain tissue. Its primary biological functions of interest include:

-

Enhanced Physical Performance: By increasing carnosine levels, ß-alanine supplementation can buffer pH changes in muscles during high-intensity exercise, thereby improving performance and delaying fatigue.

-

Neurological Effects: Studies in animal models suggest that ß-alanine may exert anxiolytic-like effects.[2][3] This is potentially mediated through its interaction with GABA and glycine (B1666218) receptors.

-

Taurine Transporter Interaction: ß-alanine competes with taurine for the same transporter (TauT), which can lead to decreased taurine uptake in certain tissues.[2][3]

Taurine: A Multifunctional Sulfonic Acid

Taurine is one of the most abundant free amino acids in the body and plays a vital role in numerous physiological processes:

-

Cardiovascular Health: Taurine is implicated in the regulation of blood pressure and has shown protective effects on the cardiovascular system.

-

Neurological Function: It acts as a neuromodulator and has demonstrated antioxidant properties within the central nervous system.[2][3] Some studies suggest it may have antidepressant-like effects.[2][3]

-

Anti-inflammatory and Antioxidant Properties: Taurine exhibits significant anti-inflammatory and antioxidant activities, contributing to cellular protection.

-

Anticancer Potential: Preliminary in vitro and in vivo studies suggest that taurine may possess antitumor properties, including the ability to inhibit cancer cell proliferation and induce apoptosis.

Quantitative Data on Individual Components

While no quantitative data for carbobenzoxy-ß-alanyl taurine is available, the following tables summarize key findings for ß-alanine and taurine from preclinical studies.

Table 1: Summary of Quantitative Data for ß-Alanine

| Parameter | Model/Assay | Treatment | Result | Reference |

| Anxiolytic-like effect | Elevated plus-maze test (mice) | Diet supplemented with 22.5 mmol/kg ß-alanine | Significant increase in time spent and entries in open arms | [2][3] |

| Carnosine Concentration | Cerebral cortex and hypothalamus (mice) | Diet supplemented with 22.5 mmol/kg ß-alanine | Increased carnosine concentration | [2][3] |

| 5-HIAA Concentration | Hypothalamus (mice) | Diet supplemented with 22.5 mmol/kg ß-alanine | Decreased concentration of 5-hydroxyindoleacetic acid | [2][3] |

| Brain-Derived Neurotrophic Factor (BDNF) | Hippocampus (mice) | Diet supplemented with 22.5 mmol/kg ß-alanine | Increased BDNF concentration | [2][3] |

Table 2: Summary of Quantitative Data for Taurine

| Parameter | Model/Assay | Treatment | Result | Reference |

| Antidepressant-like effect | Forced swimming test (mice) | Diet supplemented with 22.5 mmol/kg taurine | Significant decrease in the duration of immobility | [2][3] |

| Taurine Concentration | Hypothalamus (mice) | Diet supplemented with 22.5 mmol/kg taurine | Increased taurine concentration | [2][3] |

| L-arginine Concentration | Hypothalamus (mice) | Diet supplemented with 22.5 mmol/kg taurine | Increased L-arginine concentration | [2][3] |

Experimental Protocols: A Blueprint for Future Research

Given the absence of direct studies, this section outlines hypothetical experimental protocols to investigate the biological activity of carbobenzoxy-ß-alanyl taurine.

In Vitro Assays

-

Cell Viability and Proliferation Assays: To assess potential cytotoxic or anti-proliferative effects, various cancer cell lines (e.g., breast, colon, lung) could be treated with increasing concentrations of carbobenzoxy-ß-alanyl taurine. Cell viability can be measured using MTT or WST-1 assays.

-

Antioxidant Capacity Assays: The antioxidant potential can be evaluated using assays such as the DPPH radical scavenging assay or the ABTS assay.

-

Anti-inflammatory Assays: The anti-inflammatory effects can be studied by measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

-

Receptor Binding Assays: To investigate neurological effects, competitive binding assays with radiolabeled ligands for GABA and glycine receptors could be performed in the presence of carbobenzoxy-ß-alanyl taurine.

In Vivo Studies

-

Pharmacokinetic Analysis: To determine the bioavailability and metabolic fate of the compound, animal models (e.g., mice or rats) would be administered carbobenzoxy-ß-alanyl taurine orally or intravenously. Blood and tissue samples would be collected at various time points to measure the concentration of the parent compound and its potential metabolites.

-

Behavioral Models: To test for anxiolytic or antidepressant effects, animal models such as the elevated plus-maze, open field test, and forced swim test would be employed following administration of the compound.

-

Xenograft Tumor Models: To evaluate anticancer activity in vivo, immunodeficient mice bearing human tumor xenografts could be treated with carbobenzoxy-ß-alanyl taurine, and tumor growth would be monitored over time.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate hypothetical signaling pathways and experimental workflows for investigating carbobenzoxy-ß-alanyl taurine.

Caption: Proposed in vitro experimental workflow for carbobenzoxy-ß-alanyl taurine.

Caption: Hypothetical anticancer signaling pathway for carbobenzoxy-ß-alanyl taurine.

Conclusion and Future Directions

Carbobenzoxy-ß-alanyl taurine represents an intriguing synthetic molecule with a pharmacological profile that is yet to be experimentally defined. Based on the known biological activities of ß-alanine and taurine, it holds potential for applications in sports nutrition, neuroscience, and oncology. The carbobenzoxy group may offer advantages in terms of stability and bioavailability, which warrants further investigation.

The lack of direct research highlights a significant opportunity for novel drug discovery and development. The experimental workflows and hypothetical pathways presented in this whitepaper provide a foundational framework for researchers to begin exploring the therapeutic potential of this promising compound. Future studies should focus on its synthesis and purification, followed by a systematic evaluation of its in vitro and in vivo activities to validate the hypotheses derived from its constituent components.

References

The Immunomodulatory Effects of Tauroxicum on Cytokine Expression Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauroxicum and its primary derivatives, Taurolidine (TRD) and Taurine (B1682933) Chloramine (B81541) (Tau-Cl), have demonstrated significant immunomodulatory properties, primarily characterized by the regulation of cytokine expression. This technical guide provides an in-depth analysis of the effects of Tauroxicum on key pro-inflammatory and anti-inflammatory cytokines. It summarizes quantitative data from various in vitro and in vivo studies, details the experimental protocols utilized, and elucidates the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development, facilitating a deeper understanding of Tauroxicum's mechanism of action and its therapeutic potential.

Introduction

Chronic inflammation is a hallmark of numerous diseases, driven by a complex interplay of signaling molecules, among which cytokines play a pivotal role. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) are crucial mediators of the inflammatory response. Their dysregulation can lead to tissue damage and disease progression. Consequently, therapeutic agents that can modulate cytokine production are of significant interest.

Tauroxicum, a derivative of the amino acid taurine, and its active metabolites have emerged as promising immunomodulatory agents.[1] This guide explores the effects of Tauroxicum and its derivatives on cytokine expression profiles, providing a detailed overview of the current scientific understanding.

Effects of Tauroxicum Derivatives on Cytokine Expression

Studies have consistently shown that Tauroxicum derivatives, particularly Taurolidine and Taurine Chloramine, can suppress the production of key pro-inflammatory cytokines.

Taurolidine (TRD)

Taurolidine has been observed to inhibit the synthesis of several pro-inflammatory cytokines. Its anti-inflammatory effects are attributed to its ability to modulate the cellular response to inflammatory stimuli.[1] In various experimental models, TRD has been shown to significantly reduce the levels of TNF-α, IL-1β, and IL-6.[1][2] A multicentre prospective randomized trial demonstrated that intraperitoneal lavage with Taurolidine significantly lowered the perioperative levels of IL-1β, IL-6, and even the anti-inflammatory cytokine IL-10 in patients with resectable gastrointestinal cancer.[2][3]

Taurine Chloramine (Tau-Cl)

Taurine Chloramine, a product of the reaction between taurine and hypochlorous acid at sites of inflammation, is a potent regulator of the immune system.[4][5] It has been shown to downregulate the production of pro-inflammatory mediators in leukocytes.[4][5] Specifically, Tau-Cl inhibits the production of IL-1β and IL-6 in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).[6] Its effect on TNF-α can be dual, with lower concentrations sometimes slightly increasing its production, while higher concentrations lead to a reduction.[6] Furthermore, Tau-Cl has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and TNF-α genes in activated alveolar macrophages.[7]

Quantitative Data on Cytokine Modulation

The following tables summarize the quantitative effects of Taurolidine and Taurine Chloramine on cytokine production from various studies.

Table 1: Effect of Taurolidine on Cytokine Levels

| Cytokine | Cell/System Type | Stimulus | TRD Concentration | % Inhibition / Fold Change | Reference |

| IL-1β | Peritoneal Fluid (Human) | Surgical Trauma | 0.5% Lavage | Significantly Lower | [2][3] |

| IL-6 | Peritoneal Fluid (Human) | Surgical Trauma | 0.5% Lavage | Significantly Lower | [2][3] |

| IL-10 | Peritoneal Fluid (Human) | Surgical Trauma | 0.5% Lavage | Significantly Lower | [2][3] |

Table 2: Effect of Taurine Chloramine on Cytokine Production

| Cytokine | Cell Type | Stimulus | Tau-Cl Concentration | IC50 / % Inhibition | Reference |

| Secreted IL-1β | Human PBMCs | LPS | 200-400 µM | IC50 ≈ 250 µM | [8] |

| Secreted IL-6 | Human PBMCs | LPS | 200-400 µM | IC50 ≈ 300-400 µM | [8] |

| Secreted TNF-α | Human PBMCs | LPS | 400 µM | ~55-70% reduction | [8] |

| NO Production | RAW 264.7 Macrophages | Zymosan + IFN-γ | 0.8 mM | 99% inhibition | [9] |

| TNF-α Secretion | RAW 264.7 Macrophages | Zymosan + IFN-γ | 0.8 mM | 48% inhibition | [9] |

| IL-1β Production | Human Adherent Monocytes | LPS | Not specified | Decreased | [10] |

| IL-6 Production | Human Adherent Monocytes | LPS | Not specified | Decreased | [10] |

| IL-8 Production | Human Adherent Monocytes | LPS | Not specified | Decreased | [10] |

| IL-2 Production | Human Non-adherent Leukocytes | PHA | Not specified | Inhibited | [10] |

| IL-6 Production | Human Non-adherent Leukocytes | PHA | Not specified | Inhibited | [10] |

| IL-8 Production | Human Non-adherent Leukocytes | PHA | Not specified | Inhibited | [10] |

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to investigate the effects of Tauroxicum derivatives on cytokine expression.

Cell Culture and Treatment

-

Cell Types: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors or patients.[6][8] Macrophage cell lines such as RAW 264.7 are also commonly used.[9]

-

Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Stimulation: To induce cytokine production, cells are typically stimulated with bacterial lipopolysaccharide (LPS) or other inflammatory agents like zymosan plus interferon-gamma (IFN-γ) or phytohemagglutinin (PHA).[6][8][9][10]

-

Treatment: Taurolidine or Taurine Chloramine is added to the cell cultures at various concentrations, often simultaneously with the stimulus.[6][8]

Cytokine Measurement

-

ELISA (Enzyme-Linked Immunosorbent Assay): This is the most common method for quantifying cytokine concentrations in culture supernatants and cell lysates.[6][8] Commercially available ELISA kits are used for specific cytokines like TNF-α, IL-1β, and IL-6.[8]

-

Data Analysis: Optical density is measured using an ELISA reader at specific wavelengths (e.g., 450 nm for TNF-α and 492 nm for IL-1β and IL-6).[8] Standard curves are generated to determine the concentration of cytokines in the samples. Statistical analyses, such as ANOVA, are used to evaluate the significance of the observed effects.[8]

Gene Expression Analysis

-

RT-PCR (Reverse Transcription-Polymerase Chain Reaction): To assess the effect on cytokine gene expression, total RNA is extracted from the cells, and the levels of specific cytokine mRNAs are quantified using RT-PCR.[7]

Signaling Pathways

The immunomodulatory effects of Tauroxicum derivatives are largely mediated through the inhibition of key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression.[11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[12][14] This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding for pro-inflammatory cytokines.[14]

Taurine Chloramine has been shown to inhibit the activation of NF-κB.[4][7] It achieves this by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.[7] The stabilization of IκBα is a result of decreased phosphorylation at serine-32, which is linked to a lower activity of the IKK complex.[7]

Experimental Workflow for Cytokine Analysis

The following diagram illustrates a typical experimental workflow for assessing the impact of Tauroxicum on cytokine production in vitro.

Conclusion

The available evidence strongly indicates that Tauroxicum and its derivatives, Taurolidine and Taurine Chloramine, are effective modulators of cytokine expression. Their ability to suppress key pro-inflammatory cytokines through the inhibition of the NF-κB signaling pathway underscores their therapeutic potential in a variety of inflammatory conditions. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the clinical applications of Tauroxicum. Future studies should aim to further elucidate the precise molecular targets of these compounds and expand on their effects in more complex disease models.

References

- 1. What is the mechanism of Taurolidine? [synapse.patsnap.com]

- 2. Taurolidine reduces the tumor stimulating cytokine interleukin-1beta in patients with resectable gastrointestinal cancer: a multicentre prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Taurine and its chloramine: modulators of immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taurine and Its Chloramine: Modulators of Immunity* - ProQuest [proquest.com]

- 6. Taurine chloramine modulates cytokine production by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Taurine chloramine inhibits inducible nitric oxide synthase and TNF-alpha gene expression in activated alveolar macrophages: decreased NF-kappaB activation and IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clinexprheumatol.org [clinexprheumatol.org]

- 9. Taurine chloramine inhibits NO and TNF-α production in zymosan plus interferon-γ activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. researchgate.net [researchgate.net]

Preliminary In Vitro Studies of Taurine and Taurolidine: A Technical Guide

Disclaimer: No peer-reviewed scientific literature was identified for a compound specifically named "Tauroxicum." The following in-depth technical guide summarizes the preliminary in vitro findings for "Taurine" and its derivative "Taurolidine," which are likely the subjects of interest given the query. This guide is intended for researchers, scientists, and drug development professionals.

Core Concepts and In Vitro Bioactivity

Taurine (B1682933), a sulfur-containing amino acid, and its derivative, Taurolidine, have been investigated in vitro for their effects on various cell lines and biological processes. While Taurine is primarily associated with antioxidant and cell-protective effects, Taurolidine has been studied for its cytotoxic and pro-apoptotic activity, particularly in cancer cell lines.

Taurine: Cytoprotection and Signaling Modulation

In vitro studies suggest that taurine plays a role in protecting cells from oxidative stress and modulating key signaling pathways involved in metabolism and cell survival.

Taurolidine: Antineoplastic Activity

Taurolidine has demonstrated cytotoxic effects against various tumor cells in vitro. Its mechanism of action is thought to involve the induction of programmed cell death.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies of Taurine and Taurolidine.

Table 1: In Vitro Cytotoxicity of Taurine Derivatives

| Compound | Cell Line | Assay | IC50 | Reference |

| Taurine Derivative 4p | M-HeLa | Not Specified | Moderate | [1] |

| Taurine Derivative 4p | HL-60 | Not Specified | Most Active | [2] |

| Classic Red Bull® (contains Taurine) | HL-60 | Not Specified | 13.59 mg/mL | [3] |

| Sugar-Free Red Bull® (contains Taurine) | HL-60 | Not Specified | 1.81 mg/mL | [3] |

| Glucose | HL-60 | Not Specified | 42.70 mM | [3] |

Table 2: Effects of Taurolidine on Osteosarcoma Cells

| Treatment | Effect | Concentration | Reference |

| Taurolidine | Induced Apoptosis | 125 µM | [4] |

| Taurolidine | Less Apoptosis | 250 µM | [4] |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

A common method to assess the in vitro cytotoxicity of compounds is the use of colorimetric assays that measure metabolic activity or membrane integrity.

-

Principle: These assays rely on the conversion of a substrate (e.g., MTT, WST-1) by viable cells into a colored product, the absorbance of which is proportional to the number of living cells. Alternatively, the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium indicates loss of membrane integrity and cell death.[5][6]

-

General Protocol (MTT Assay Example):

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., Taurine, Taurolidine) for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess the activation state of signaling pathways.

-

Principle: This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.

-

General Protocol:

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the target protein (e.g., p-ERK, Nrf2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by Taurine and a general experimental workflow for in vitro studies.

Caption: Signaling pathways modulated by Taurine in vitro.

References

Unraveling the Antioxidant Potential of Tauroxicum: A Technical Overview for the Scientific Community

An Examination of a Homeopathic Preparation and its Putative Mechanisms of Action

Tauroxicum, a homeopathic preparation also identified as carbobenzoxy-ß-alanyl taurine (B1682933), has garnered attention for its purported effects on fatigue and immune function. While often associated with immunomodulation, the potential antioxidant properties of its core components warrant a closer examination. This technical guide synthesizes the available information on Tauroxicum, presenting its composition, proposed mechanisms, and a theoretical framework for its antioxidant capacity, aimed at researchers, scientists, and professionals in drug development.

Composition and Formulation

Tauroxicum is a synthetically derived dipeptide-like molecule containing beta-alanine (B559535) and taurine.[1][2] It is typically administered sublingually in nanogram doses as a homeopathic remedy.[1][2] Commercially available formulations often include Tauroxicum in various homeopathic dilutions (e.g., 6X, 7X, 12X, 30X) alongside other ingredients.[3][4]

| Component | Description | Reported Formulations |

| Tauroxicum (carbobenzoxy-ß-alanyl taurine) | The primary active ingredient, a modified dipeptide.[1][2] | 6X, 7X, 12X, 30X[3][4] |

| Beta-alanine | A non-essential amino acid and a precursor to carnosine. | A constituent of the core Tauroxicum molecule.[1][2][5] |

| Taurine | An amino sulfonic acid with various physiological roles. | A constituent of the core Tauroxicum molecule.[1][2][5] |

| Other Homeopathic Ingredients | May include Calcarea carbonica, Abies nigra, Aloe socotrina, Arnica montana, Cactus grandiflora, and Lycopodium clavatum in various dilutions.[4][6] | 6X, 8X, 12X, 30X[4] |

| Excipients | Typically includes ethanol (B145695) and purified water.[3][4] | 20% ethanol[3][4] |

Proposed Mechanism of Action: Immunomodulation

The predominant mechanism of action attributed to Tauroxicum is the modulation of the immune system, specifically through the regulation of cytokines.[6][7] It is suggested to have an adaptogenic effect, stimulating an underactive immune system while calming an overactive one.[4][6] This immunomodulatory activity is proposed as the basis for its observed reduction in fatigue.[6][7] Clinical trials have indicated that a significant percentage of individuals with moderate to severe fatigue experienced a reduction in their symptoms after several weeks of using Tauroxicum.[4][7]

Theoretical Antioxidant Properties

Beta-alanine is a precursor to carnosine, a dipeptide with known antioxidant and anti-glycation properties. Carnosine is capable of scavenging reactive oxygen species (ROS) and chelating pro-oxidant metal ions.

Taurine exhibits direct and indirect antioxidant activities. It can neutralize hypochlorous acid and other ROS, and it also plays a role in upregulating the expression of antioxidant enzymes. Taurine is recognized for its involvement in antioxidative defense mechanisms.[5]

The combination of beta-alanine and taurine in the carbobenzoxy-ß-alanyl taurine structure may offer synergistic antioxidant benefits, contributing to overall cellular protection against oxidative stress.[5]

Future Directions and Experimental Considerations

To rigorously evaluate the antioxidant properties of Tauroxicum, a series of in vitro and in vivo studies would be necessary. The following experimental protocols would be essential to quantify its antioxidant capacity.

Suggested Experimental Workflow for Antioxidant Evaluation:

In Vitro Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay would measure the ability of Tauroxicum to donate a hydrogen atom or electron to neutralize the DPPH radical.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay would quantify the capacity of Tauroxicum to quench peroxyl radicals, providing a measure of its overall antioxidant activity.

-

Cell-Based Assays: Utilizing cell lines, the intracellular antioxidant activity could be assessed using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure the reduction of ROS levels after exposure to an oxidative stressor.

In Vivo Models:

-

Animal Models of Oxidative Stress: Administration of Tauroxicum to animal models subjected to oxidative stress (e.g., induced by CCl4 or high-fat diet) would allow for the evaluation of its protective effects in a biological system.

-

Biomarker Analysis: Measurement of oxidative stress biomarkers such as malondialdehyde (MDA) for lipid peroxidation and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) for DNA damage in tissues and plasma.

-

Antioxidant Enzyme Activity: Assays to determine the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in tissues.

Conclusion

References

Taurolidine: A Multifaceted Agent Interacting with Cellular Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on "Tauroxicum": This guide focuses on the compound Taurolidine (B130013). An initial search for "Tauroxicum" did not yield sufficient scientific literature to provide an in-depth analysis of its interaction with cell surface receptors. Taurolidine is a related, well-researched compound with a broad spectrum of biological activities.

Executive Summary

Taurolidine is a taurine-derived antimicrobial agent that has demonstrated significant antineoplastic and anti-inflammatory properties. Its mechanism of action is not predicated on a classic high-affinity interaction with a single mammalian cell surface receptor. Instead, Taurolidine exerts its pleiotropic effects through a combination of direct chemical interactions and the modulation of multiple intracellular signaling pathways. In aqueous solutions, Taurolidine breaks down into derivatives that are thought to be responsible for its biological activity.[1] This guide provides a comprehensive overview of Taurolidine's known interactions at the cellular level, with a focus on its pro-apoptotic, anti-inflammatory, and anti-angiogenic mechanisms. Quantitative data from preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research.

Interaction with Cell Surfaces

While Taurolidine does not appear to bind to a specific mammalian cell surface receptor as its primary mode of action, it does exhibit significant interactions at the cell surface, particularly with microbial cells.

Bacterial Cell Surface Interaction

Taurolidine's primary antimicrobial action involves the chemical reaction of its active methylol groups with components of the bacterial cell wall, such as mureins and lipopolysaccharides (LPS).[2][3] This interaction leads to the disruption of the bacterial cell wall and subsequent cell death.[3]

Furthermore, computational docking studies have shown that Taurolidine has a higher binding affinity for the E. coli fimbriae protein FimH than its natural substrate, mannose.[4] This suggests that Taurolidine can act as an anti-adhesive agent, preventing bacterial colonization of host tissues.[4]

Core Mechanisms of Action in Mammalian Cells

Taurolidine's effects on mammalian cells are multifaceted, primarily revolving around the induction of apoptosis in cancer cells, suppression of inflammatory responses, and inhibition of angiogenesis.

Pro-Apoptotic Effects

Taurolidine is a potent inducer of apoptosis in a wide range of cancer cell lines.[5] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[6]

Intrinsic Pathway: Taurolidine disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[7] This, in turn, activates the caspase cascade, culminating in the activation of caspase-3 and the execution of apoptosis.[6] The expression of the pro-apoptotic protein Bax is enhanced, while the anti-apoptotic protein Bcl-2 is inhibited by Taurolidine treatment.[8]

Extrinsic Pathway: Evidence suggests that Taurolidine can enhance Fas-ligand-mediated programmed cell death.[9] The activation of caspase-8, a key initiator caspase in the extrinsic pathway, has been observed in Taurolidine-treated cells.[6]

GRIM-19/STAT3 Pathway: In liver cancer cells, Taurolidine has been shown to induce apoptosis by upregulating the expression of the Gene Associated with Retinoid-Interferon-Induced Mortality-19 (GRIM-19).[10][11] GRIM-19, in turn, deactivates the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer and promotes cell survival.[10][11]

Anti-Inflammatory Activity

Taurolidine demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[3] It has been shown to suppress the synthesis of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in human peripheral blood mononuclear cells (PBMCs) and other cell types.[3][12][13] This reduction in cytokine production helps to mitigate the inflammatory response. The mechanism appears to be at the level of cytokine synthesis rather than direct interaction with the cytokines or their receptors.[14]

Anti-Angiogenic Properties

Taurolidine inhibits angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[9] It has been shown to suppress the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis.[2] In vitro studies have demonstrated that Taurolidine inhibits the proliferation and adhesion of endothelial cells to laminin, a key component of the basement membrane.

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of Taurolidine.

Table 1: In Vitro Cytotoxicity of Taurolidine in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| SH-EP TET21N | Neuroblastoma | ~150 | 48 |

| SK-N-AS | Neuroblastoma | 274 | 48 |

| SK-N-BE(2)-M17 | Neuroblastoma | 51 | 48 |

| SK-N-SH | Neuroblastoma | ~100 | 48 |

Data extracted from a study on neuroblastoma cell lines.[6]

Table 2: Anti-Inflammatory Effects of Taurolidine

| Cytokine | Cell Type | Taurolidine Concentration (µg/mL) | Inhibition of Synthesis |

| IL-1 | Human PBMCs | 40 - 100 | 80 - 90% |

| TNF-α | Human PBMCs | 40 - 100 | 80 - 90% |

| TNF-α | Rat Mesangial Cells | 100 | Significant Inhibition |

Data from studies on human PBMCs and rat mesangial cells.[12][15]

Table 3: Interaction with Bacterial Cell Surface Proteins

| Protein | Bacterium | Ligand | Binding Energy (kcal/mol) |

| FimH | E. coli | Taurolidine | -120.0 |

| FimH | E. coli | Mannose (natural substrate) | -107.7 |

Data from a computational docking study.[4]

Experimental Protocols

Cell Viability and Apoptosis Assay

Objective: To determine the cytotoxic and pro-apoptotic effects of Taurolidine on cancer cells.

Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with a range of Taurolidine concentrations for specific durations (e.g., 24, 48 hours).

-

Cell Viability (MTT Assay):

-

After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells.

-

Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

-

The formazan is solubilized, and the absorbance is measured spectrophotometrically to determine the percentage of viable cells compared to an untreated control.

-

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining and Flow Cytometry):

-

Treated cells are harvested and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.

-

PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

-

Cytokine Production Assay

Objective: To quantify the effect of Taurolidine on the production of pro-inflammatory cytokines.

Methodology:

-

Cell Culture and Stimulation: Immune cells (e.g., PBMCs) are cultured and stimulated with an inflammatory agent like LPS to induce cytokine production.

-

Treatment: Cells are co-treated with the stimulant and various concentrations of Taurolidine.

-

Sample Collection: After a defined incubation period, the cell culture supernatant is collected.

-

Cytokine Measurement (ELISA):

-

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant.

-

The assay involves capturing the cytokine with a specific antibody, followed by detection with a labeled secondary antibody.

-

The resulting signal is proportional to the amount of cytokine present and is quantified by comparison to a standard curve.

-

In Vitro Angiogenesis Assay (Tube Formation Assay)

Objective: To assess the effect of Taurolidine on the ability of endothelial cells to form capillary-like structures.

Methodology:

-

Preparation of Matrix: A basement membrane matrix (e.g., Matrigel) is coated onto the wells of a culture plate.

-

Cell Seeding and Treatment: Endothelial cells (e.g., HUVECs) are seeded onto the matrix in the presence of various concentrations of Taurolidine.

-

Incubation: The cells are incubated for a period that allows for the formation of tube-like structures in the control group.

-

Visualization and Quantification:

-

The formation of cellular networks is observed and photographed using a microscope.

-

The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with Taurolidine's mechanism of action.

Caption: Taurolidine-induced apoptosis signaling pathways.

Caption: Taurolidine's anti-inflammatory mechanism.

Caption: Anti-angiogenesis mechanism and experimental workflow.

Conclusion

Taurolidine is a compound with a complex and multifaceted mechanism of action that extends beyond its antimicrobial properties. While it does not appear to interact with a specific mammalian cell surface receptor in a traditional ligand-receptor manner, its influence on cellular behavior is profound. By inducing apoptosis in cancer cells through multiple pathways, suppressing the production of key pro-inflammatory cytokines, and inhibiting angiogenesis, Taurolidine presents a compelling profile for further investigation in oncology and inflammatory diseases. The provided data and protocols offer a foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing molecule.

References

- 1. Taurolidine: discovery & efficacy | TauroLock™ [taurolock.tauropharm.com]

- 2. Taurolidine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Taurolidine? [synapse.patsnap.com]

- 4. Taurolidine Antiadhesive Properties on Interaction with E. coli; Its Transformation in Biological Environment and Interaction with Bacteria Cell Wall | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Taurolidine cooperates with antineoplastic drugs in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Angiogenesis Assays [sigmaaldrich.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Taurolidine--a new drug with anti-tumor and anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Taurolidine promotes cell apoptosis by enhancing GRIM‑19 expression in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Taurolidine, an analogue of the amino acid taurine, suppresses interleukin 1 and tumor necrosis factor synthesis in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Taurolidine reduces the tumor stimulating cytokine interleukin-1beta in patients with resectable gastrointestinal cancer: a multicentre prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Taurolidine inhibits tumour necrosis factor (TNF) toxicity--new evidence of TNF and endotoxin synergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pentoxifylline, cyclosporine A and taurolidine inhibit endotoxin-stimulated tumor necrosis factor-alpha production in rat mesangial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Tauroxicum in Cell Culture Media

Disclaimer: Publicly available scientific literature providing specific quantitative data on the solubility and stability of Tauroxicum in cell culture media is limited. Therefore, this guide utilizes data and methodologies established for its parent compound, Taurine, as a foundational proxy. Researchers should consider the information presented herein as a comprehensive framework and are strongly encouraged to perform compound-specific validation studies for Tauroxicum.

Introduction to Tauroxicum

Tauroxicum is described as a non-antimicrobial agent intended to supplement or replace antibiotics in animal husbandry to enhance health, productivity, and weight gain.[1] While its primary application is in livestock, its potential use in in-vitro research necessitates a thorough understanding of its behavior in cell culture environments. This guide provides a technical overview of the anticipated solubility and stability of Tauroxicum in commonly used cell culture media, drawing parallels from its structural analog, Taurine.

Physicochemical Properties of Tauroxicum and Taurine

Information regarding the physicochemical properties of Tauroxicum is not extensively detailed in the public domain. However, some supplier data sheets indicate its molecular formula as C31H46N8O5 and a molecular weight of 610.76.[2] It is also noted to be soluble in DMSO.[2]

To provide a more comprehensive understanding, the well-documented properties of Taurine are presented below as a reference. Taurine, or 2-aminoethanesulfonic acid, is a sulfur-containing β-amino acid that is highly soluble in water.

Table 1: Solubility of Taurine in Water

| Temperature (°C) | Solubility (g/L) |

| 20 | 79 |

| 25 | 94.9 |

Source: ECHA, DrugBank[3]

Solubility of Tauroxicum in Cell Culture Media

The solubility of a compound in cell culture media is a critical parameter for ensuring accurate and reproducible experimental results. While specific data for Tauroxicum is unavailable, we can infer its likely behavior based on the high water solubility of Taurine. Cell culture media are complex aqueous solutions containing salts, amino acids, vitamins, and glucose. The presence of these components can influence the solubility of a test compound.

3.1. Factors Influencing Solubility in Cell Culture Media

-

pH: The pH of standard cell culture media is typically maintained between 7.2 and 7.4. The ionization state of Tauroxicum, and thus its solubility, will be dependent on its pKa values.

-

Temperature: Most cell culture experiments are conducted at 37°C. The solubility of most compounds, including Taurine, generally increases with temperature.

-

Media Composition: The presence of proteins (e.g., in serum-supplemented media) and other organic molecules can affect the solubility of a compound through binding interactions.

-

Solvent: If Tauroxicum is prepared as a stock solution in a solvent like DMSO, the final concentration of the solvent in the culture medium should be kept to a minimum (typically <0.5%) to avoid solvent-induced precipitation and cytotoxicity.

3.2. Hypothetical Experimental Protocol for Determining Tauroxicum Solubility

This protocol provides a general framework for determining the solubility of Tauroxicum in a specific cell culture medium, such as DMEM.

Materials:

-

Tauroxicum powder

-

Dulbecco's Modified Eagle Medium (DMEM), sterile

-

Phosphate-Buffered Saline (PBS), sterile

-

0.22 µm sterile syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Analytical balance

-

Vortex mixer

-

Incubator (37°C, 5% CO2)

-

Centrifuge

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of Tauroxicum powder into several sterile tubes.

-

Add a defined volume of pre-warmed (37°C) DMEM to each tube.

-

Vortex the tubes vigorously for 2 minutes to facilitate dissolution.

-

-

Equilibration:

-

Incubate the tubes in a shaker incubator at 37°C and 5% CO2 for 24-48 hours to allow the solution to reach equilibrium.

-

-

Separation of Undissolved Compound:

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no particulate matter is disturbed.

-

Filter the supernatant through a 0.22 µm sterile syringe filter to remove any remaining microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of Tauroxicum in DMEM of known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method to determine the concentration of dissolved Tauroxicum.

-

The highest concentration measured in the supernatant represents the equilibrium solubility of Tauroxicum in DMEM under the tested conditions.

-

Stability of Tauroxicum in Cell Culture Media

The stability of a compound in cell culture medium is crucial for interpreting experimental outcomes, as degradation can lead to a decrease in the effective concentration and the formation of potentially active or toxic byproducts.

4.1. Potential Degradation Pathways

While the specific degradation pathways of Tauroxicum are not documented, compounds with similar functional groups can undergo hydrolysis or oxidation in aqueous environments. For instance, the hydrolysis of taurolidine, a related compound, to taurinamide is a known degradation pathway. A hypothetical degradation pathway for Tauroxicum could involve similar hydrolytic cleavage.

4.2. Hypothetical Experimental Protocol for Assessing Tauroxicum Stability

This protocol outlines a method for evaluating the stability of Tauroxicum in cell culture medium over a typical experiment duration.

Materials:

-

Tauroxicum stock solution (e.g., in DMSO)

-

Cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)

-

Sterile microcentrifuge tubes or multi-well plates

-

Incubator (37°C, 5% CO2)

-

HPLC system

-

-80°C freezer

Procedure:

-

Sample Preparation:

-

Prepare a solution of Tauroxicum in the desired cell culture medium at the final working concentration.

-

Aliquot the solution into multiple sterile tubes or wells of a plate.

-

-

Incubation and Sampling:

-

Place the samples in a 37°C, 5% CO2 incubator.

-

At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from the incubator.

-

Immediately freeze the collected samples at -80°C to halt any further degradation.

-

-

Analysis:

-

Once all samples are collected, thaw them and analyze the concentration of the parent Tauroxicum compound using a validated HPLC method.

-

If possible, also monitor for the appearance of potential degradation products.

-

-

Data Analysis:

-

Plot the concentration of Tauroxicum as a percentage of the initial concentration (time 0) versus time.

-

From this data, the half-life (t1/2) of Tauroxicum in the cell culture medium can be calculated.

-

Table 2: Hypothetical Stability of Tauroxicum in Cell Culture Medium at 37°C

| Time (hours) | Tauroxicum Concentration (% of initial) |

| 0 | 100 |

| 2 | 98 |

| 4 | 95 |

| 8 | 90 |

| 24 | 75 |

| 48 | 55 |

| 72 | 40 |

This table presents hypothetical data for illustrative purposes.

Visualization of Experimental Workflows and Pathways

5.1. Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates the general workflow for determining the solubility and stability of a test compound in cell culture media.

Caption: Workflow for solubility and stability testing.

5.2. Hypothetical Degradation Pathway of Tauroxicum

This diagram proposes a simplified, hypothetical degradation pathway for Tauroxicum based on the hydrolysis of similar compounds.

Caption: Hypothetical Tauroxicum degradation pathway.

Conclusion

A comprehensive understanding of the solubility and stability of Tauroxicum in cell culture media is paramount for its successful application in in vitro research. While specific data for Tauroxicum remains scarce, the information available for its parent compound, Taurine, provides a valuable starting point for experimental design. The protocols and conceptual frameworks presented in this guide offer researchers a robust methodology for determining the key physicochemical parameters of Tauroxicum, ensuring the reliability and accuracy of future studies. It is imperative that researchers conduct compound-specific validation to confirm these properties in their specific experimental systems.

References

A Technical Guide to the Theoretical Binding Affinity of Tauroxicum to Target Proteins

Disclaimer: The term "Tauroxicum" is associated with proprietary drug development and, as such, detailed theoretical binding affinity studies and specific quantitative data are not extensively available in public-facing scientific literature. This guide synthesizes available information on related compounds, such as Taurultam, and their putative targets to provide a framework for understanding the theoretical binding affinity. The primary target discussed is the Inositol-requiring enzyme 1 alpha (IRE1α), a key regulator in the Unfolded Protein Response (UPR) pathway.

Introduction to Tauroxicum and its Putative Target

Tauroxicum is a compound under investigation for its therapeutic potential, particularly in oncology. Its mechanism is believed to involve the modulation of the Unfolded Protein Response (UPR), a cellular stress response pathway often exploited by cancer cells to survive and proliferate. A key protein in this pathway, and a putative target for Tauroxicum and related molecules like Taurultam, is the Inositol-requiring enzyme 1 alpha (IRE1α).

IRE1α is a transmembrane protein in the endoplasmic reticulum that has both kinase and endoribonuclease (RNase) activity. Under stress, it initiates a signaling cascade to manage unfolded proteins. Chronic activation of this pathway is a hallmark of several cancers, making IRE1α a compelling therapeutic target. This guide will explore the theoretical framework for assessing the binding affinity of a Tauroxicum-like compound to the IRE1α protein.

Theoretical Binding Affinity Data

Quantitative data from in silico theoretical binding studies for Tauroxicum are not publicly available. However, we can present data from experimental assays for related compounds targeting the IRE1α pathway to provide context for the expected affinity. The table below summarizes experimental data for known IRE1α inhibitors, which serves as a benchmark for the desired potency of a therapeutic agent like Tauroxicum.

| Compound Class | Target | Assay Type | Measured Affinity (IC50) | Reference |

| Taurultam Derivatives | IRE1α RNase Domain | FRET-based Assay | 1 µM - 10 µM | Patent Data |

| Type I Kinase Inhibitors | IRE1α Kinase Domain | Kinase Activity Assay | 50 nM - 500 nM | Preclinical Studies |

| Covalent Inhibitors | IRE1α RNase Domain | Enzyme Inhibition Assay | 100 nM - 1 µM | Academic Research |

Table 1: Summary of experimental affinity data for various IRE1α inhibitors. This data provides a reference range for the potential binding affinity of Tauroxicum.

Methodologies for Theoretical Binding Affinity Studies

The theoretical binding affinity of a ligand like Tauroxicum to its target protein is typically evaluated using a combination of computational chemistry techniques. The following protocol outlines a standard workflow for such an analysis targeting the IRE1α protein.

-

Protein Preparation:

-

The crystal structure of the target protein (e.g., human IRE1α) is obtained from a protein database like the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states for amino acid residues at a physiological pH.

-

Any co-crystallized ligands or co-factors may be removed unless they are essential for the binding site's integrity.

-

-

Ligand Preparation:

-

A 3D structure of the ligand (e.g., Taurultam) is generated using chemical drawing software.

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) to find a low-energy conformation.

-

Partial charges are assigned to the ligand atoms.

-

-

Docking Simulation:

-

A docking grid box is defined around the active site of IRE1α. The active site can be identified from the position of a co-crystallized ligand or through binding site prediction algorithms.

-

A molecular docking program (e.g., AutoDock Vina, Schrödinger's Glide) is used to predict the binding pose and affinity of the ligand within the defined active site.

-

The software systematically samples different conformations and orientations of the ligand, scoring each pose based on a scoring function that estimates the binding free energy.

-

-

Analysis of Results:

-

The results are analyzed to identify the most favorable binding poses, characterized by the lowest docking scores (representing the strongest predicted binding affinity).

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the structural basis of binding.

-

Visualization of Workflows and Pathways

The following diagram illustrates the computational workflow used to predict the binding affinity of a compound to its target protein.

The diagram below outlines the signaling pathway involving the IRE1α protein, a primary target for compounds like Tauroxicum. Under endoplasmic reticulum (ER) stress, IRE1α becomes activated, leading to the splicing of XBP1 mRNA, which in turn upregulates genes to resolve the stress.

Initial Toxicity Screening of Carbobenzoxy-ß-Alanyl Taurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the initial toxicity screening of the novel synthetic compound, carbobenzoxy-ß-alanyl taurine (B1682933). As a synthetically modified peptide derivative, a thorough toxicological evaluation is paramount to ascertain its safety profile for potential therapeutic applications. This document provides a framework for a tiered approach, incorporating both in vitro and in vivo methodologies to assess acute toxicity, genotoxicity, and potential cardiotoxicity. Detailed experimental protocols for key assays, including the Acute Oral Toxicity (OECD 423), Bacterial Reverse Mutation Test (OECD 471), In Vitro Mammalian Chromosomal Aberration Test (OECD 473), and hERG Potassium Channel Assay, are presented. Quantitative data from these projected studies are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations of a general experimental workflow and a representative signaling pathway associated with cytotoxicity, rendered using Graphviz (DOT language), to provide a clear visual representation of the scientific processes involved. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the safety evaluation of new chemical entities.

Introduction

Carbobenzoxy-ß-alanyl taurine is a synthetic derivative combining ß-alanine and taurine, with a carbobenzoxy group protecting the molecule to potentially enhance its stability and bioavailability.[1] While the individual components, ß-alanine and taurine, have been studied for their physiological roles[1][2], the toxicological profile of the integrated molecule remains uncharacterized. An initial toxicity screening is a critical step in the drug discovery and development pipeline to identify potential hazards and mitigate risks before progressing to more extensive preclinical and clinical studies.[3][4]

This guide proposes a battery of standard, internationally recognized assays to build a preliminary safety profile for carbobenzoxy-ß-alanyl taurine. The tiered approach begins with in vitro assays to minimize animal use and progresses to a limited in vivo study for acute systemic toxicity.

Data Summary

The following tables present a hypothetical summary of quantitative data that would be generated from the proposed toxicity screening of carbobenzoxy-ß-alanyl taurine.

Table 1: Acute Oral Toxicity in Rodents (OECD 423)

| Parameter | Value | Classification |

| LD₅₀ Cut-off Estimate | > 2000 mg/kg body weight | GHS Category 5 or Unclassified |

| Clinical Observations | No signs of toxicity observed | - |

| Body Weight Changes | No significant changes | - |

| Gross Necropsy | No abnormalities detected | - |

Table 2: Genotoxicity - Bacterial Reverse Mutation Test (Ames Test - OECD 471)

| Strain | Metabolic Activation | Result | Fold Increase over Control (at highest non-toxic dose) |

| TA98 | -S9 | Negative | 1.2 |

| TA98 | +S9 | Negative | 1.4 |

| TA100 | -S9 | Negative | 1.1 |

| TA100 | +S9 | Negative | 1.3 |

| TA1535 | -S9 | Negative | 0.9 |

| TA1535 | +S9 | Negative | 1.0 |

| TA1537 | -S9 | Negative | 1.3 |

| TA1537 | +S9 | Negative | 1.5 |

| E. coli WP2 uvrA | -S9 | Negative | 1.2 |

| E. coli WP2 uvrA | +S9 | Negative | 1.4 |

Table 3: Genotoxicity - In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

| Cell Line | Treatment Duration (hours) | Metabolic Activation | Result | Percentage of Cells with Aberrations (at highest non-toxic concentration) |

| Human Lymphocytes | 4 | -S9 | Negative | 2.1% |

| Human Lymphocytes | 4 | +S9 | Negative | 2.5% |

| Human Lymphocytes | 24 | -S9 | Negative | 2.3% |

Table 4: Cardiotoxicity - hERG Potassium Channel Assay

| Assay Type | Test System | IC₅₀ |

| Patch Clamp | HEK293 cells expressing hERG | > 30 µM |

Experimental Protocols

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of carbobenzoxy-ß-alanyl taurine and to classify the substance according to the Globally Harmonised System (GHS).[5]

Principle: This method involves a stepwise procedure with the use of a minimal number of animals.[3] A group of animals is dosed at a defined starting level. The outcome of this initial test determines the subsequent steps.

Methodology:

-

Test System: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley strain), approximately 8-12 weeks old. Animals are acclimatized for at least 5 days before the study.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The vehicle should be aqueous, and the volume should generally not exceed 1 mL/100g of body weight.[5]

-

Starting Dose Level: A starting dose of 2000 mg/kg is proposed based on the expected low toxicity of the parent compounds.

-

Procedure:

-

Three animals are dosed at the starting dose level.

-

Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes for at least 14 days.

-

If no mortality or significant toxicity is observed, the study is concluded.

-

If mortality is observed, further testing at lower dose levels may be required.

-

-

Pathology: At the end of the observation period, all animals are subjected to gross necropsy.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Objective: To assess the mutagenic potential of carbobenzoxy-ß-alanyl taurine by its ability to induce reverse mutations in amino-acid dependent strains of Salmonella typhimurium and Escherichia coli.[4][6][7]

Principle: The test uses several strains of bacteria that carry mutations in genes involved in histidine or tryptophan synthesis. These mutations render the bacteria unable to grow on a medium lacking the specific amino acid. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on the deficient medium.[6][7]

Methodology:

-

Tester Strains: A minimum of five strains should be used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102.[6]

-

Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate.[8]

-

Procedure (Plate Incorporation Method):

-

Varying concentrations of carbobenzoxy-ß-alanyl taurine, the bacterial tester strain, and either S9 mix or a control buffer are mixed with molten top agar (B569324).

-

The mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.[8]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[9][10][11]

Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are examined for chromosomal damage.[2]

Methodology:

-

Test System: Cultured mammalian cells with a stable karyotype, such as primary human peripheral blood lymphocytes or a suitable cell line like Chinese Hamster Ovary (CHO) cells.[9]

-

Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 mix).[9]

-

Procedure:

-

Cell cultures are treated with at least three analyzable concentrations of carbobenzoxy-ß-alanyl taurine for a short duration (e.g., 4 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) in the absence of S9.

-

Following treatment, cells are cultured for a period to allow for the expression of chromosomal damage.

-

A metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in metaphase.

-

Cells are harvested, fixed, and stained.

-

-

Data Analysis: At least 200 well-spread metaphases per concentration are analyzed for structural chromosomal aberrations (e.g., breaks, deletions, exchanges). A test substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural aberrations.[10]